N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
CAS No.:
Cat. No.: VC14995509
Molecular Formula: C28H32ClNO5
Molecular Weight: 498.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H32ClNO5 |
|---|---|
| Molecular Weight | 498.0 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C28H32ClNO5/c1-3-4-5-6-9-18-14-22-20-10-7-8-11-21(20)28(32)35-26(22)16-25(18)34-17-27(31)30-23-15-19(29)12-13-24(23)33-2/h12-16H,3-11,17H2,1-2H3,(H,30,31) |
| Standard InChI Key | HMARYSXVUCCNCB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=C(C=CC(=C3)Cl)OC)OC(=O)C4=C2CCCC4 |
Introduction
N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound with a molecular formula of C28H32ClNO5 and a molecular weight of approximately 498.01 g/mol . This compound features a chloro-substituted methoxyphenyl group linked to an acetamide moiety, along with a benzo[c]chromene derivative, which contributes to its structural complexity and potential biological activity.
Synthesis and Preparation
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves several steps, which are crucial for achieving high yields and purity levels necessary for subsequent biological evaluations. The exact synthetic routes may vary, but they generally involve the combination of the chloro-substituted methoxyphenyl group with the benzochromene derivative through appropriate chemical reactions.
Potential Applications
This compound may have potential applications in pharmaceutical research due to its complex structure and potential biological activity. Further research is necessary to fully elucidate its properties and potential uses within medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-3-hydroxy-naphthalene carboxamide | Contains naphthalene moiety | Known for its anti-inflammatory properties |
| N-(5-bromo-2-methoxyphenyl)-acetophenone | Similar phenolic structure | Exhibits notable antibacterial activity |
| 4-Chloro-N-(methoxyphenyl)acetamide | Simple acetamide derivative | Less complex than the target compound |
These comparisons highlight the unique combination of chloro and methoxy substitutions along with the benzochromene framework in the target compound, which may confer distinct biological properties not found in simpler analogs.
Suppliers and Availability
N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide is available from various suppliers, including companies based in Russia and Ukraine, offering it in different purity levels and packaging options .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume